molecular formula C19H15FN2O2S B2929576 benzofuran-2-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-46-8

benzofuran-2-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2929576
CAS No.: 851865-46-8
M. Wt: 354.4
InChI Key: ODZKUKJPPKDHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic organic compound featuring a benzofuran core linked to a 4,5-dihydroimidazole ring via a methanone bridge. The imidazole ring is further substituted with a 3-fluorobenzylthio group. This structure combines aromatic (benzofuran), sulfur-containing (thioether), and fluorine-modified (3-fluorobenzyl) moieties, which collectively influence its physicochemical and biological properties. The compound’s design leverages the benzofuran scaffold’s known role in enhancing binding interactions with biological targets, while the fluorine atom and thioether group may improve metabolic stability and lipophilicity .

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-15-6-3-4-13(10-15)12-25-19-21-8-9-22(19)18(23)17-11-14-5-1-2-7-16(14)24-17/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZKUKJPPKDHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzofuran-2-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, synthesis, and mechanisms of action, supported by recent research findings.

Structural Overview

The compound features a benzofuran core, an imidazole ring, and a 3-fluorobenzyl thioether group. These structural components contribute to its unique chemical properties and biological interactions.

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : Related compounds have demonstrated IC50 values ranging from 11 to 12 μM against the A2780 ovarian cancer cell line, indicating promising anticancer potential .
  • Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways, although detailed mechanisms require further elucidation.

2. Antimicrobial Activity

Benzofuran derivatives have shown considerable antimicrobial activity against various pathogens:

  • In Vitro Studies : A series of synthesized benzofuran derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .
  • Comparative Analysis : Compounds with specific substitutions on the benzofuran ring exhibited varying degrees of activity against bacterial strains such as E. coli and S. aureus, with MIC values often below 10 μg/mL .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Biological Assays : Several studies have reported that benzofuran derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

4. Other Biological Activities

Beyond anticancer and antimicrobial effects, benzofuran derivatives demonstrate a range of other biological activities:

  • Antioxidant Activity : Some derivatives have been shown to possess antioxidant properties, which may contribute to their overall therapeutic efficacy .
  • Analgesic Effects : Certain compounds within this class have exhibited analgesic effects in animal models, supporting their potential application in pain management .

Data Table: Summary of Biological Activities

Biological ActivityRelevant FindingsReference
AnticancerIC50 = 11-12 μM against A2780 cell line
AntimicrobialMIC = 2 μg/mL against M. tuberculosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantDemonstrated antioxidant properties
AnalgesicExhibited analgesic effects in models

Case Studies

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. Compounds with specific hydroxyl group substitutions showed enhanced activity with MIC values below 10 μg/mL .
  • Anticancer Mechanisms : Research on similar benzofuran compounds indicated that they could disrupt mitochondrial function in cancer cells, leading to apoptosis through intrinsic pathways .
  • Inflammation Models : In animal models of inflammation, certain benzofuran derivatives significantly reduced edema and pain responses, highlighting their therapeutic potential in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

A close analog, (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (), replaces the benzofuran with a brominated furan. Key differences include:

Property Target Compound (Benzofuran-based) Brominated Furan Analog ()
Molecular Formula C₁₇H₁₃FN₂O₂S (estimated*) C₁₅H₁₂BrFN₂O₂S
Average Mass ~325–335 g/mol* 383.235 g/mol
Key Substituents Benzofuran, 3-fluorobenzylthio 5-Bromo-furan, 3-fluorobenzylthio
Aromatic Surface Extended (benzofuran) Smaller (furan)

*Note: Exact data for the target compound is unavailable; values are inferred from structural analogs .

  • Impact of Benzofuran vs. However, the bromine atom in the analog increases molecular mass and polarizability, which could affect solubility and binding kinetics .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The 3-fluorobenzyl group enhances lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration but risking higher plasma protein binding.
  • Metabolic Stability : The thioether group may undergo oxidation to sulfoxide/sulfone metabolites, but the dihydroimidazole ring could mitigate rapid degradation .
  • Toxicity : Fluorinated compounds generally exhibit lower acute toxicity compared to nitro-substituted analogs (), which may generate reactive oxygen species .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran and imidazolyl moieties in this compound?

  • Methodology : The benzofuran core can be synthesized via [3,3]-sigmatropic rearrangement/aromatization cascades, as demonstrated in analogous compounds (e.g., NaH-mediated alkylation in THF under nitrogen atmosphere, followed by purification via flash chromatography) . For the imidazolyl-thioether linkage, nucleophilic substitution between 3-fluorobenzyl thiol and pre-functionalized imidazolyl intermediates is recommended.
  • Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of NaH for deprotonation) and monitor reaction progress via TLC or LC-MS to avoid over-alkylation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Tools :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity (e.g., benzofuran C-2 substitution at δ 7.07–7.47 ppm) and imidazolyl proton environments (δ 2.17 ppm for methyl groups) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M-H]⁻ at m/z 449.1759) .
  • IR Spectroscopy : Identify carbonyl stretches (1627 cm⁻¹) and sulfur-related vibrations (1111 cm⁻¹) .

Q. What computational tools are suitable for preliminary molecular modeling of this compound?

  • Software Recommendations : Use Gaussian or ORCA for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and PubChem-derived InChI keys for database comparisons .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

  • Crystallography Workflow :

Grow single crystals via vapor diffusion (e.g., ethyl acetate/petroleum ether).

Collect diffraction data using synchrotron radiation or in-house X-ray sources.

Refine structures using SHELXL (for small molecules) with emphasis on anisotropic displacement parameters to resolve torsional ambiguities in the imidazolyl-thioether linkage .

  • Data Contradictions : If experimental data conflicts with computational predictions (e.g., dihedral angles), re-evaluate force field parameters in molecular dynamics simulations .

Q. What mechanistic insights explain the reactivity of the 3-fluorobenzylthio group in nucleophilic substitutions?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates of 3-fluorobenzylthio vs. non-fluorinated analogs under identical conditions (e.g., DMF, 80°C).
  • DFT Analysis : Calculate activation energies for thioether bond cleavage to assess fluorine’s electronic effects (e.g., inductive withdrawal stabilizing transition states) .
    • Key Finding : Fluorine’s electron-withdrawing effect enhances electrophilicity at the sulfur center, accelerating nucleophilic attack .

Q. How can metabolic stability of this compound be evaluated for pharmacological applications?

  • In Vitro Assays :

Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to quantify half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_\text{int}).

LC-MS/MS Detection : Monitor degradation products (e.g., sulfoxide formation from thioether oxidation) .

  • Structural Modifications : Introduce steric hindrance near the thioether group (e.g., methyl substituents) to impede oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.